Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate
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Overview
Description
Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate is a chemical compound with the molecular formula C17H19NO5 and a molecular weight of 317.34 g/mol . This compound is characterized by the presence of a furan ring, a phenyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate typically involves the reaction of furan-2-ylmethylamine with (1-phenyl-but-3-enyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethylamine
- (1-Phenyl-but-3-enyl)amine
- Furan-2-carboxylic acid
Uniqueness
Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate is unique due to its combination of a furan ring, a phenyl group, and an amine group, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C15H17NO.C2H2O4/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14;3-1(4)2(5)6/h2-6,8-11,15-16H,1,7,12H2;(H,3,4)(H,5,6) |
InChI Key |
WLWHNIVQYFFLOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NCC2=CC=CO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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